molecular formula C8H15NO2 B12337624 2-Methyl-octahydropyrano[4,3-b]morpholine

2-Methyl-octahydropyrano[4,3-b]morpholine

Katalognummer: B12337624
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: PASSMWGQKXTUJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-octahydropyrano[4,3-b]morpholine is an organic compound with the molecular formula C8H15NO2 It is a derivative of morpholine, featuring a pyrano ring fused to the morpholine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-octahydropyrano[4,3-b]morpholine typically involves a multi-step process. One common method includes the Petasis three-component coupling reaction, which involves glycolaldehyde, organoboronic acid, and different amines. This is followed by an acid- or base-mediated intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound can be scaled up using similar synthetic routes, with optimizations for yield and purity. The process may involve the use of large-scale reactors and controlled reaction conditions to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-octahydropyrano[4,3-b]morpholine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the morpholine nitrogen can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Methyl-octahydropyrano[4,3-b]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Methyl-octahydropyrano[4,3-b]morpholine involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Morpholine: The parent compound, which lacks the pyrano ring.

    Pyran: A simpler structure without the morpholine ring.

    Oxazines: Compounds with similar ring structures but different substituents.

Uniqueness

2-Methyl-octahydropyrano[4,3-b]morpholine is unique due to its fused ring structure, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.

Eigenschaften

Molekularformel

C8H15NO2

Molekulargewicht

157.21 g/mol

IUPAC-Name

2-methyl-2,3,4,4a,5,7,8,8a-octahydropyrano[4,3-b][1,4]oxazine

InChI

InChI=1S/C8H15NO2/c1-6-4-9-7-5-10-3-2-8(7)11-6/h6-9H,2-5H2,1H3

InChI-Schlüssel

PASSMWGQKXTUJS-UHFFFAOYSA-N

Kanonische SMILES

CC1CNC2COCCC2O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.